molecular formula C13H11IN2O3 B13488685 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione

3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13488685
M. Wt: 370.14 g/mol
InChI Key: DFPFXSLGYCGFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the iodo group and the isoindolinone moiety in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

The synthesis of 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Formation of Piperidine-2,6-dione: The final step involves the formation of the piperidine-2,6-dione ring through a cyclization reaction with an appropriate dione precursor.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Reduction Reactions: The carbonyl groups in the isoindolinone and piperidine-2,6-dione moieties can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a methoxy group instead of an iodo group, leading to different chemical properties and biological activities.

    3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione:

    Lenalidomide: A well-known derivative with an amino group, used as an immunomodulatory drug for treating multiple myeloma.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H11IN2O3

Molecular Weight

370.14 g/mol

IUPAC Name

3-(4-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11IN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18)

InChI Key

DFPFXSLGYCGFQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)I

Origin of Product

United States

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